molecular formula C8H14ClN3O B1394843 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1255718-24-1

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B1394843
M. Wt: 203.67 g/mol
InChI Key: VNKGWZCRQRWCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the empirical formula C8H14ClN3O and a molecular weight of 203.67 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for this compound is CC1=NOC(C2NCCCC2)=N1.[H]Cl . This indicates that the compound contains a 1,2,4-oxadiazole ring attached to a piperidine ring, with a methyl group attached to the 3-position of the oxadiazole ring .


Physical And Chemical Properties Analysis

“2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a solid substance . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis of Chromen Derivatives

    In a study by Rao et al. (2014), the reactivity of certain oxadiazole derivatives with piperidine was explored, leading to the creation of compounds like 1-{[3-(4H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. Such compounds could have potential applications in various chemical syntheses and modifications (Rao, Reddy, Jyotsna, & Sait, 2014).

  • Development of Antimicrobial Agents

    Krolenko et al. (2016) synthesized new derivatives of 1,2,4-oxadiazole, including compounds containing a piperidine ring, and found them to exhibit strong antimicrobial activity. This suggests the potential use of such compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

  • Formation of Modified Aza Heterocycles

    A study by Tyrkov (2006) demonstrated that 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles reacted with piperidine to produce 5-(2-amino-1-nitroalkyl) derivatives. This process could be significant in the synthesis of modified aza heterocycles, which have various scientific applications (Tyrkov, 2006).

Biological and Pharmacological Applications

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The compound is also classified under storage class code 6.1C, which refers to combustible, acute toxic Cat.3/toxic compounds or compounds which cause chronic effects .

properties

IUPAC Name

3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGWZCRQRWCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.